molecular formula C13H20N2O4S B4972685 N-hexyl-4-methyl-3-nitrobenzenesulfonamide

N-hexyl-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B4972685
M. Wt: 300.38 g/mol
InChI Key: PKPJESZAXREPGQ-UHFFFAOYSA-N
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Description

N-hexyl-4-methyl-3-nitrobenzenesulfonamide: is an organic compound with the molecular formula C13H20N2O4S It is a derivative of benzenesulfonamide, featuring a nitro group, a hexyl chain, and a methyl group attached to the benzene ring

Properties

IUPAC Name

N-hexyl-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-3-4-5-6-9-14-20(18,19)12-8-7-11(2)13(10-12)15(16)17/h7-8,10,14H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPJESZAXREPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hexyl-4-methyl-3-nitrobenzenesulfonamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating 4-methylbenzenesulfonamide with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Alkylation: The nitrobenzenesulfonamide is then subjected to alkylation using hexyl bromide in the presence of a base such as potassium carbonate. This step introduces the hexyl chain to the nitrogen atom of the sulfonamide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Using large reactors to handle the nitration process efficiently.

    Continuous Alkylation: Employing continuous flow reactors for the alkylation step to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-hexyl-4-methyl-3-nitrobenzenesulfonamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: N-hexyl-4-methyl-3-aminobenzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate: N-hexyl-4-methyl-3-nitrobenzenesulfonamide serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

Industry:

    Dyes and Pigments: It is used in the synthesis of dyes and pigments due to its stable nitro and sulfonamide groups.

    Polymers: The compound is explored for its role in the production of specialty polymers with specific properties.

Mechanism of Action

The mechanism by which N-hexyl-4-methyl-3-nitrobenzenesulfonamide exerts its effects depends on its application:

    Biological Activity: In pharmaceutical research, the compound’s mechanism involves interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various substitution reactions.

Comparison with Similar Compounds

    N-hexyl-4-methylbenzenesulfonamide: Lacks the nitro group, resulting in different reactivity and applications.

    N-hexyl-3-nitrobenzenesulfonamide:

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